molecular formula C19H13ClN4OS2 B2470203 N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE CAS No. 671200-67-2

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B2470203
CAS No.: 671200-67-2
M. Wt: 412.91
InChI Key: OSIZEGISBQWQSO-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(quinolin-2-ylsulfanyl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group at the 5-position and a quinoline-2-ylsulfanylacetamide moiety at the 3-position. Its molecular formula is C₁₉H₁₃ClN₄OS₂, with a molar mass of 420.91 g/mol.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS2/c20-14-8-5-13(6-9-14)18-23-19(24-27-18)22-16(25)11-26-17-10-7-12-3-1-2-4-15(12)21-17/h1-10H,11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIZEGISBQWQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate thiadiazole is then reacted with quinoline-2-thiol under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(quinolin-2-ylsulfanyl)acetamide has shown promising anticancer activity. Studies indicate that the compound can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor interaction.

  • Case Study : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its structural components allow it to interact with microbial targets effectively.

  • Data Table : Antimicrobial Efficacy
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium smegmatis6.25 µg/ml
Pseudomonas aeruginosa12.5 µg/ml
Candida albicans8.0 µg/ml

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Acetylcholinesterase Inhibition

Another significant application is in neuropharmacology, where the compound has been evaluated for its acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease.

  • Research Findings : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase, thus potentially improving cognitive function in Alzheimer's patients .

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a class of acetamide derivatives with heterocyclic cores. Key structural analogs include:

Compound Name Core Structure Substituents Molar Mass (g/mol) Key Differences
Target Compound 1,2,4-Thiadiazole 5-(4-Cl-phenyl), 3-(quinolin-2-ylsulfanyl) 420.91 Unique quinoline-sulfanyl group
2-{[5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide Thiazolo-triazole 5-(4-Cl-phenyl), furylmethyl 444.89 Thiazolo-triazole core; furan substituent
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Oxadiazolidinone 4-(4-Cl-phenyl), oxazole 350.76 Oxadiazolidinone core; lacks sulfur
N-(3,4-Dichlorophenyl)-2-[4-phenyl-5-benzyl(1,2,4-triazol-3-ylthio)]acetamide 1,2,4-Triazole Benzyl, dichlorophenyl 467.35 Triazole core; benzyl substituent

Key Observations :

  • The quinoline-sulfanyl group in the target compound distinguishes it from analogs with simpler aromatic substituents (e.g., furan or benzyl groups) .

Divergences :

  • Substituent-specific reagents: The use of 1-(2,3-dichlorophenyl)piperazine in versus quinoline-2-thiol in the target compound necessitates tailored synthetic steps .

Critical Analysis :

  • The 4-chlorophenyl group is a common pharmacophore but may reduce solubility compared to polar substituents (e.g., ’s oxazole) .
  • The quinoline-sulfanyl group could improve blood-brain barrier penetration but may increase metabolic instability .

Biological Activity

N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , which is known for its diverse biological activities. The molecular formula is C14H11ClN4S2C_{14}H_{11}ClN_4S_2, and its structure includes a 4-chlorophenyl group and a quinoline moiety, contributing to its reactivity and interaction with biological targets.

Synthesis Methods:

  • Thiadiazole Formation : The initial step involves the cyclization of thiosemicarbazide derivatives with chlorinated aromatic compounds under acidic conditions.
  • Functionalization : Subsequent reactions introduce the quinoline and acetamide groups, enhancing the compound's biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiadiazole ring can inhibit various enzymes involved in critical pathways such as:

  • Carbonic Anhydrase Inhibition : This has been linked to anti-glaucoma and anti-cancer activities .
  • Antitumor Mechanisms : Research indicates that thiadiazole derivatives can inhibit DNA synthesis in cancer cells without affecting protein synthesis, thus selectively targeting tumorigenesis .

Anticancer Activity

Several studies have reported the anticancer potential of thiadiazole derivatives:

  • In vitro Studies : Compounds containing the thiadiazole ring showed significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung carcinoma (A549) cells . For instance, specific derivatives demonstrated IC50 values lower than standard chemotherapeutics like cisplatin.
CompoundCancer Cell LineIC50 (µM)
Example 1A5498.03
Example 2MDA-MB-2313.3

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. Some compounds exhibited effective inhibition against bacterial strains and fungi, suggesting their potential as therapeutic agents in infectious diseases .

Anti-inflammatory Effects

Research indicates that certain derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or enzymes like COX .

Case Studies

  • Antitumor Efficacy Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant apoptosis induction in treated cells compared to controls.
  • Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer proliferation pathways. The findings suggested a high binding affinity due to the presence of multiple functional groups capable of forming hydrogen bonds with active sites on target enzymes .

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